molecular formula C14H14FNO2S B4548219 3-fluoro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide

3-fluoro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide

Cat. No.: B4548219
M. Wt: 279.33 g/mol
InChI Key: QJLHDCFPZFHHPI-UHFFFAOYSA-N
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Description

3-fluoro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide is a useful research compound. Its molecular formula is C14H14FNO2S and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.07292802 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Fluorinated derivatives, such as 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), have been synthesized and evaluated for their antifungal and antibacterial activities. These compounds exhibit significant activity against fungi and Gram-positive microorganisms, with some derivatives also showing activity against Gram-negative strains. This indicates a potential for the development of new antimicrobial agents leveraging the fluorinated benzamide structure (Carmellino et al., 1994).

Radioligands for PET Imaging

Fluorine analogs of eticlopride, in which the N-ethyl group was replaced by various fluorinated groups, have been synthesized to develop fluorinated benzamides useful as radioligands for positron emission tomography (PET). These derivatives were tested for their ability to displace [3H]spiperone from dopamine D-2 receptors, indicating their potential use in neuroimaging studies (Fukumura et al., 1990).

Synthesis of Fluorinated Heterocycles

Research on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate has highlighted the synthesis of diverse fluorinated compounds. This method demonstrates the broad applicability of fluorinated benzamides in medicinal chemistry and synthesis (Wu et al., 2017).

Antitumor Activity

Synthetic benzamide derivatives have been investigated for their ability to inhibit histone deacetylase (HDA), showing significant in vivo antitumor activity against various human tumors. This research suggests that compounds with a benzamide backbone, potentially including fluorinated versions, could offer novel chemotherapeutic strategies (Saito et al., 1999).

Polymorphism and Crystal Structure

Studies on 3-fluoro-N-(3-fluorophenyl)benzamide have identified concomitant polymorphism due to disorder in the crystal structure. This research is crucial for understanding the solid-state properties of fluorinated benzamides, which can impact their stability, solubility, and bioavailability (Chopra & Row, 2008).

Properties

IUPAC Name

3-fluoro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c15-12-4-1-3-11(9-12)14(17)16-6-8-19-10-13-5-2-7-18-13/h1-5,7,9H,6,8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLHDCFPZFHHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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